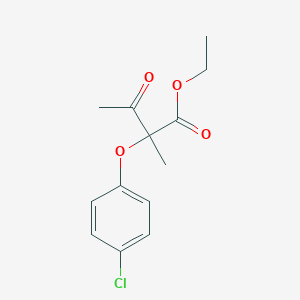
Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester is an organic compound with the molecular formula C12H15ClO3 It is a derivative of butanoic acid and contains a chlorophenoxy group, making it a chlorinated ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethanol in the presence of a chlorophenoxy group. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The chlorophenoxy group can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The ester group can undergo hydrolysis to release the active acid form, which can further interact with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 4-(2,4-dichlorophenoxy)-
- Butanoic acid, 4-(4-chloro-2-methylphenoxy)-
Uniqueness
Butanoic acid, 2-(4-chlorophenoxy)-2-methyl-3-oxo-, ethyl ester is unique due to the presence of the 2-methyl-3-oxo group, which can influence its reactivity and biological activity. The chlorophenoxy group also contributes to its distinct chemical properties compared to other similar compounds.
Propiedades
Número CAS |
823214-65-9 |
|---|---|
Fórmula molecular |
C13H15ClO4 |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
ethyl 2-(4-chlorophenoxy)-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C13H15ClO4/c1-4-17-12(16)13(3,9(2)15)18-11-7-5-10(14)6-8-11/h5-8H,4H2,1-3H3 |
Clave InChI |
JOHLFEDQROGRFU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C(=O)C)OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)

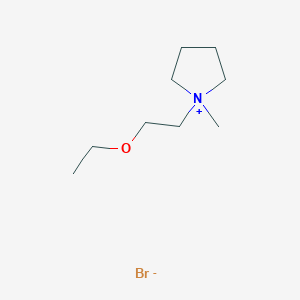
![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
methanone](/img/structure/B14210364.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
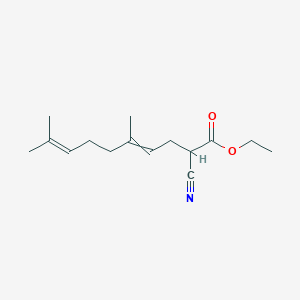



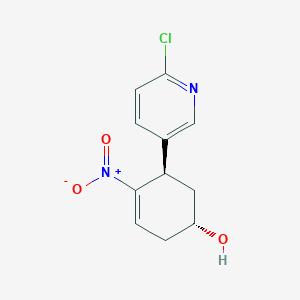
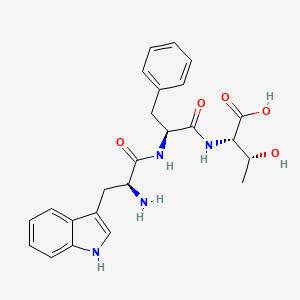
![3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210408.png)
